

# Application Notes: **RED 4** Fluorescent Probe for Protein Labeling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *RED 4*

Cat. No.: *B1171687*

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## Introduction

**RED 4** is a bright, red-emitting fluorescent dye widely utilized by researchers, scientists, and drug development professionals for the covalent labeling of proteins and other biomolecules.<sup>[1]</sup><sup>[2]</sup> Its robust fluorescence and high photostability make it an excellent choice for a variety of applications, including fluorescence microscopy, immunofluorescence, flow cytometry, and histology.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> This document provides detailed application notes and protocols for the use of **RED 4** as a fluorescent probe for protein labeling.

## Principle of Operation

**RED 4** is commonly available as an amine-reactive succinimidyl ester or a sulfonyl chloride derivative.<sup>[3]</sup><sup>[5]</sup> These reactive groups readily form stable covalent bonds with primary amines (e.g., the side chain of lysine residues) on the surface of proteins.<sup>[5]</sup> This allows for the straightforward and efficient labeling of antibodies, enzymes, and other proteins of interest. The resulting **RED 4**-protein conjugate can then be used to visualize, track, and quantify the target protein in various biological assays.

## Quantitative Data

The spectral properties of **RED 4** make it compatible with common excitation sources and filter sets.<sup>[1]</sup><sup>[6]</sup> Key quantitative data for the **RED 4** fluorescent probe are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~595 nm	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Emission Maximum ( $\lambda_{em}$ )	~615 nm	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Molar Extinction Coefficient	~85,000 $\text{cm}^{-1}\text{M}^{-1}$ at 596 nm	<a href="#">[3]</a>
Recommended Laser Lines	561 nm or 594 nm	<a href="#">[1]</a> <a href="#">[6]</a>
Common Applications	Fluorescence Microscopy, Flow Cytometry, Immunofluorescence	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>

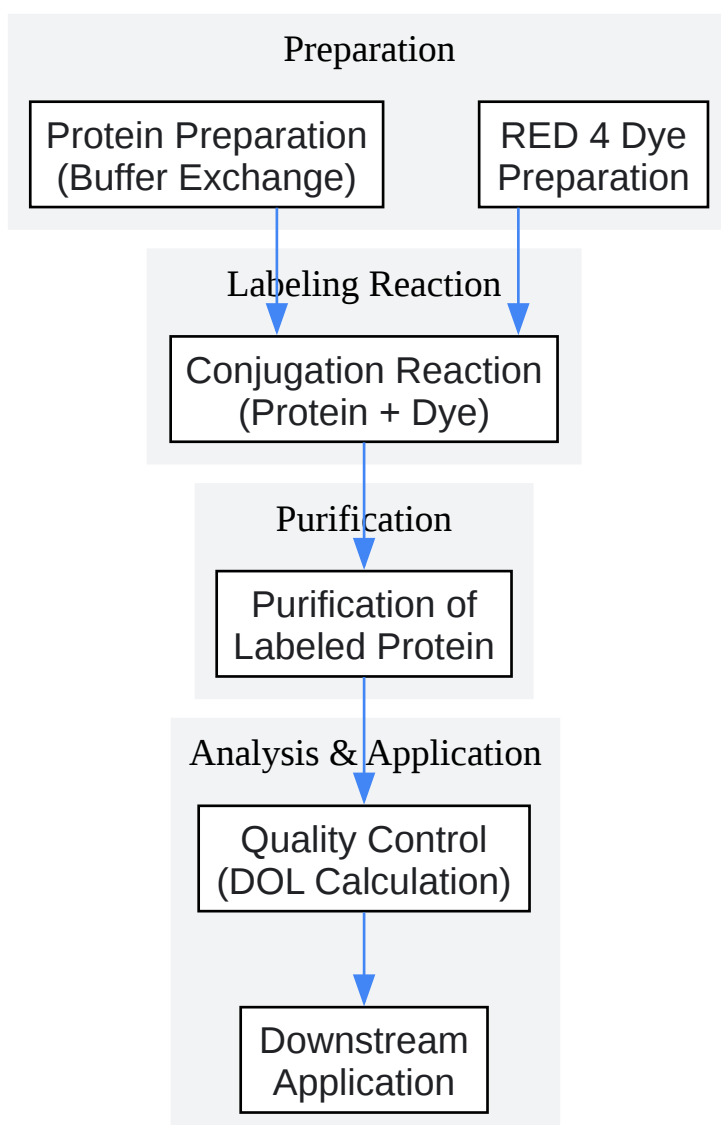
## Applications

The versatility of **RED 4** allows for its use in a wide range of biological research applications:

- **Immunofluorescence:** **RED 4**-labeled antibodies are extensively used to detect the presence and subcellular localization of specific proteins in fixed and permeabilized cells.[\[2\]](#)[\[6\]](#)
- **Flow Cytometry:** Conjugating **RED 4** to antibodies enables the identification and quantification of specific cell populations based on the expression of cell surface or intracellular proteins.[\[3\]](#)
- **Cell Tracking:** Cells can be labeled with **RED 4** to monitor their movement, proliferation, and differentiation in vitro and in vivo.[\[2\]](#)
- **Protein-Protein Interaction Studies:** By labeling a protein of interest, its interaction with other molecules can be studied using techniques such as Förster Resonance Energy Transfer (FRET) when paired with a suitable donor fluorophore.

## Experimental Workflow Overview

The general workflow for labeling a target protein with **RED 4** involves several key steps, from preparation to the final application.



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General workflow for protein labeling with **RED 4**.

## Protocols: Protein Labeling with Amine-Reactive **RED 4**

This protocol provides a detailed methodology for labeling proteins with an amine-reactive succinimidyl ester derivative of **RED 4**. The protocol has been optimized for labeling IgG antibodies but can be adapted for other proteins.<sup>[5]</sup>

## Materials Required

- Purified protein (1-2 mg/mL in an amine-free buffer)
- Amine-reactive **RED 4** (succinimidyl ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3
- Purification column (e.g., gel filtration)
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Reaction tubes
- Pipettes

## Experimental Protocol

### 1. Protein Preparation

1.1. The protein to be labeled must be in an amine-free buffer, such as PBS, MES, or HEPES, at a pH of 6.5-8.5.[8] Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the dye and must be removed.[5][8]

1.2. If necessary, perform buffer exchange by dialysis against PBS or by using a desalting column.

1.3. The optimal protein concentration is typically between 1-4 mg/mL.[8]

### 2. **RED 4** Dye Preparation

2.1. Allow the vial of amine-reactive **RED 4** to equilibrate to room temperature before opening to prevent moisture condensation.

2.2. Prepare a stock solution of the reactive dye by dissolving it in anhydrous DMSO. For example, add 10  $\mu$ L of DMSO to a vial containing the reactive dye.[9] This stock solution should be used immediately.

### 3. Protein Conjugation Reaction

3.1. Adjust the pH of the protein solution to 8.3 by adding 1/10 volume of 1 M sodium bicarbonate. For example, add 50  $\mu$ L of 1 M sodium bicarbonate to 0.5 mL of the protein solution.[\[9\]](#)

3.2. Add the appropriate amount of the **RED 4** stock solution to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended for antibodies.

3.3. Mix the reaction solution gently by pipetting up and down and incubate for 1 hour at room temperature, protected from light.[\[5\]](#)

### 4. Purification of the Labeled Protein

4.1. Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. The resin should be capable of separating the labeled protein from the unconjugated dye.[\[5\]](#)

4.2. Apply the reaction mixture to the top of the column and allow it to enter the resin bed.

4.3. Elute the protein with PBS. The first colored band to elute will be the **RED 4**-labeled protein. The second, slower-moving band will be the free, unreacted dye.

4.4. Collect the fractions containing the labeled protein.

### 5. Determination of Degree of Labeling (DOL)

5.1. Measure the absorbance of the purified, labeled protein at 280 nm ( $A_{280}$ ) and at the excitation maximum of **RED 4** (~595 nm,  $A_{595}$ ).

5.2. Calculate the protein concentration using the following formula:

5.3. Calculate the concentration of the dye using the Beer-Lambert law:

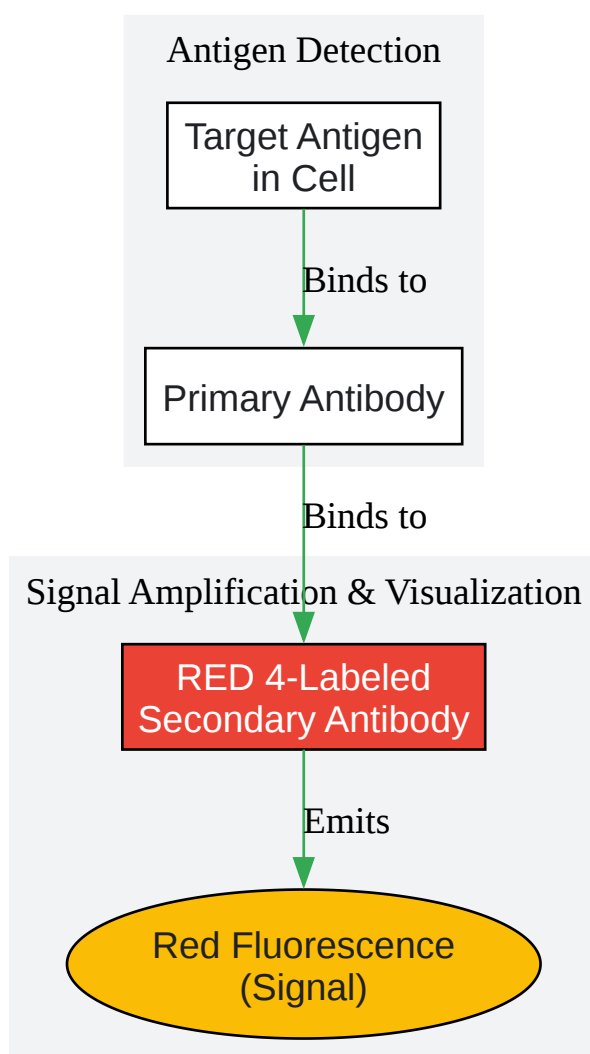
5.4. The Degree of Labeling (DOL) is the molar ratio of the dye to the protein:

### 6. Storage of the Conjugate

6.1. Store the labeled protein at 4°C, protected from light. For long-term storage, the conjugate can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[5] The addition of a stabilizing agent like bovine serum albumin (BSA) at 1-10 mg/mL may be beneficial.[5]

## Signaling Pathway Visualization

The following diagram illustrates the use of a **RED 4**-labeled secondary antibody in an indirect immunofluorescence workflow to detect a target antigen.



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Indirect immunofluorescence using a **RED 4**-labeled antibody.

## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)